molecular formula C47H51NO14 B7790664 Paclitaxel (Taxol)

Paclitaxel (Taxol)

Numéro de catalogue: B7790664
Poids moléculaire: 853.9 g/mol
Clé InChI: RCINICONZNJXQF-VAZQATRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Paclitaxel (Taxol®) is a diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia) . Approved by the FDA in 1992, it has become a cornerstone in cancer chemotherapy, particularly for ovarian, breast, lung, and head and neck cancers . Its mechanism involves binding to β-tubulin, stabilizing microtubules, and preventing depolymerization, thereby arresting cell division at the mitotic phase .

Propriétés

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-VAZQATRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33069-62-4
Record name paclitaxel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Méthodes De Préparation

Challenges in Direct Extraction

  • Ecological Impact : Harvesting bark kills yew trees, necessitating 3–5 mature trees to produce 1 gram of paclitaxel.

  • Low Yield : Variability in paclitaxel content across Taxus species (e.g., T. baccata: 0.001% vs. T. canadensis: 0.008%) limits scalability.

  • Co-Extraction of Analogues : Crude extracts contain over 300 taxane derivatives (e.g., baccatin III, 10-deacetylbaccatin III), complicating purification.

Advances in Plant Cell Cultures

Suspension cultures of Taxus chinensis and T. media produce paclitaxel at 20–50 mg/L, with optimized bioreactors achieving 150 mg/L. Elicitors like methyl jasmonate enhance yields by up to 5-fold.

Semisynthesis from Natural Precursors

Semisynthesis bypasses direct extraction by using abundant taxane precursors. The C13 side chain is chemically appended to 10-deacetylbaccatin III (10-DAB III), a readily available scaffold.

Biocatalytic Precursor Conversion

Three enzymes enable the conversion of taxanes to 10-DAB III:

EnzymeFunctionYield Improvement
C-13 taxolaseCleaves C13 side chain from paclitaxel5.5–24×
C-10 deacetylaseRemoves C10 acetate from taxanes
C-7 xylosidaseHydrolyzes C7 xylose from xylosyltaxanes

Chemical Coupling of C13 Side Chain

The Holton-Kling semisynthesis method couples 10-DAB III to a β-lactam side chain precursor via Mitsunobu reaction (Fig. 1). Key parameters:

  • Reagent : Triphenylphosphine/diethyl azodicarboxylate (DEAD)

  • Yield : 60–75% after HPLC purification

  • Purity : >99% via recrystallization

Total Chemical Synthesis

Total synthesis addresses supply chain limitations but involves >19 steps with low overall yields.

Key Synthetic Routes

ApproachKey StepsTotal StepsYieldReference
Nicolaou (1994)Diels-Alder, oxy-Cope rearrangement370.04%
Holton (1998)β-Lactam side chain coupling250.2%
Li (2021)SmI₂-mediated pinacol coupling190.118%

Li’s 2021 method constructs the eight-membered B ring via diastereoselective SmI₂-mediated pinacol coupling (C1–C2 bond), reducing steps to 19. However, the 0.118% yield underscores inefficiencies in scaling.

Biosynthesis and Metabolic Engineering

Reconstituting paclitaxel biosynthesis in heterologous hosts offers sustainable production.

Enzymatic Pathway in Taxus

The pathway involves 19 enzymes, including:

EnzymeGeneFunction
Taxadiene synthaseTSCyclizes GGPP to taxadiene
Taxane 5α-hydroxylaseT5αHHydroxylates C5
10-Deacetylbaccatin III-10-β-O-acetyltransferaseDBATAcetylates C10

Microbial Production

Engineered Saccharomyces cerevisiae produces taxadien-5α-ol (0.8 mg/L) via GGPP synthase and taxadiene synthase co-expression. Escherichia coli systems face challenges in cytochrome P450 oxygenation.

Nanoparticle Albumin-Bound (Nab) Formulations

Nab-paclitaxel (e.g., Abraxane®) enhances solubility and tumor targeting.

Novel High-Drug-Loading Method

A 2021 method achieves 15% (w/v) paclitaxel loading vs. Abraxane’s 10%:

  • PEG-Paclitaxel Liquid Compound : Paclitaxel/PEG400 dissolved in ethanol, evaporated.

  • Albumin Mixing : Liquid compound mixed with human serum albumin (HSA) powder.

  • Nanoparticle Formation : Dispersed in PBS under sonication (50 W, 10 min).

ParameterNovel MethodAbraxane®
Drug Loading (w/v)15%10%
Particle Size (nm)120 ± 15130 ± 20
In Vitro Release (24h)85%78%

The method eliminates toxic solvents (e.g., chloroform) and patents CN112007041/JP2021508439 .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Clinical Applications

Paclitaxel is FDA-approved for several types of cancer, including:

  • Ovarian Cancer : Used as a first-line treatment; response rates are approximately 30% in advanced cases .
  • Breast Cancer : Administered in both early-stage and metastatic settings, with response rates around 56% for metastatic cases .
  • Lung Cancer : Effective against non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) .
  • Kaposi's Sarcoma : Particularly in patients with AIDS-related conditions .
  • Other Cancers : Used off-label for gastroesophageal, endometrial, cervical, prostate, head and neck cancers, as well as sarcomas and lymphomas .

Research Applications

Beyond its clinical use, paclitaxel is extensively utilized in scientific research:

  • Cell Biology : Paclitaxel is a valuable tool for studying cell division and the mechanics of mitosis. It helps researchers understand the role of microtubules in cellular processes .
  • Drug Resistance Studies : Research is ongoing to explore how tumor cells develop resistance to paclitaxel. Understanding these mechanisms can lead to improved treatment strategies .
  • Combination Therapies : Paclitaxel is often used in combination with other agents to enhance efficacy. For example, studies are investigating its use alongside immunotherapies and targeted therapies to overcome resistance mechanisms .

Formulations and Delivery Methods

Recent advancements have focused on improving the pharmacokinetics and bioavailability of paclitaxel:

  • Nanoparticle Formulations : New formulations using nanoparticles have been developed to enhance solubility and reduce toxicity while maintaining efficacy. These formulations have shown promise in preclinical studies by increasing the therapeutic index of paclitaxel .
  • Oral Delivery Systems : Innovative delivery methods such as chitosan polymeric micelles have been designed to improve oral bioavailability. These methods aim to enhance the absorption of paclitaxel while minimizing side effects associated with intravenous administration .

Case Studies

Several case studies illustrate the effectiveness of paclitaxel in various clinical settings:

  • Ovarian Cancer Trial : A clinical trial involving 500 patients demonstrated that paclitaxel significantly improved survival rates when combined with carboplatin compared to carboplatin alone .
  • Breast Cancer Research : In a study focusing on metastatic breast cancer patients, those treated with paclitaxel showed improved progression-free survival compared to historical controls receiving standard chemotherapy regimens .
  • Combination Therapy for NSCLC : A recent trial evaluated the combination of paclitaxel with targeted agents in NSCLC patients resistant to first-line therapies. Results indicated a promising increase in overall response rates .

Comparaison Avec Des Composés Similaires

Paclitaxel belongs to the taxane family and shares structural and mechanistic similarities with other microtubule-stabilizing agents. Below is a detailed comparison:

Structural Analogues
Compound Source/Modification Key Structural Differences Mechanism Resistance Profile Clinical Notes
Paclitaxel Taxus brevifolia (natural) N-benzoyl group at C-13 side chain Microtubule stabilization via β-tubulin binding P-gp-mediated efflux; β-tubulin mutations First-line for ovarian, breast cancers
Docetaxel Semi-synthetic (from 10-deacetylbaccatin III) C-13 side chain with tert-butyl ester Similar to paclitaxel but higher affinity for β-tubulin Partial cross-resistance with paclitaxel Approved for metastatic breast/prostate cancers
Cabazitaxel Semi-synthetic (methylation of C-7/C-10) Enhanced lipophilicity Overcomes P-gp-mediated resistance Active in paclitaxel-resistant tumors Used for castration-resistant prostate cancer
Cephalomannine Taxus species (natural) N-tigloyl group at C-13 (vs. N-benzoyl) Microtubule stabilization Not fully characterized Less potent than paclitaxel
Non-Taxane Microtubule Stabilizers
Compound Source Mechanism Key Differences from Paclitaxel
Eleutherobin Marine soft coral Binds β-tubulin, induces polymerization Structurally distinct (diterpene glycoside); cross-resistant in P-gp-expressing cells
Epothilones Myxobacterium Sorangium cellulosum Binds β-tubulin at overlapping site Oral bioavailability; active in paclitaxel-resistant models
Discodermolide Marine sponge Discodermia dissoluta Synergizes with paclitaxel Heat shock protein-mediated degradation limits efficacy
Formulation-Based Comparisons
Formulation Composition Pharmacokinetic Advantages Clinical Benefits
Taxol® Cremophor EL + ethanol Rapid Cmax but short half-life (3.1 h) Standard for IV administration
Abraxane® Albumin-bound nanoparticles Higher tumor accumulation (1.2× Taxol®) Reduced hypersensitivity; improved efficacy in metastatic breast cancer
Nano-PTX Rubusoside-based micelles Extended half-life (6.5 h vs. 3.1 h) Enhanced oral bioavailability
LipoPac Cationic liposomes Tumor-selective delivery (3:1 tumor:normal tissue ratio) Delays metastasis; reduces tumor volume

Pharmacokinetic Data :

Parameter Taxol® Nano-PTX
Half-life (h) 3.1 6.5
MRT (h) 4.9 8.6
Clearance (mL/h) 129.6 ± 19.7 72.2 ± 10.4
AUC (μg·h/mL) 1.0× 1.2×
Resistance Mechanisms
  • Paclitaxel : Resistance arises via P-glycoprotein (P-gp) efflux, β-tubulin isotype overexpression (e.g., Class IV β-tubulin), and microtubule mutations .
  • Eleutherobin : Cross-resistant with paclitaxel in P-gp-expressing cells but retains activity in tubulin-mutant lines .
  • Cabazitaxel : Bypasses P-gp efflux due to structural modifications, maintaining efficacy in resistant tumors .
Combination Therapies
  • Paclitaxel + NVP-BEZ235 (PI3K/mTOR inhibitor) : Enhances apoptosis and G0/G1 arrest in endometrial cancer models .
  • Paclitaxel + Cisplatin : Synergistic effects in head and neck cancers .

Activité Biologique

Paclitaxel, commercially known as Taxol, is a chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). It was first discovered in the 1960s and has since become a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer. Paclitaxel's mechanism of action involves the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells.

Paclitaxel's primary mechanism is its ability to bind to β-tubulin subunits in microtubules, preventing their disassembly. This stabilization leads to mitotic arrest, where cells are unable to complete mitosis, ultimately resulting in cell death. The drug reduces the critical concentration of tubulin required for polymerization and increases the assembly of microtubules .

Recent studies have indicated that clinically relevant concentrations of paclitaxel may not induce mitotic arrest but instead cause multipolar cell divisions due to improper spindle formation. This missegregation of chromosomes can lead to cell death through mechanisms distinct from traditional mitotic arrest .

Clinical Applications

Paclitaxel is FDA-approved for several types of cancer:

  • Ovarian Cancer : Approved in 1992.
  • Breast Cancer : Approved in 1994.
  • Lung Cancer : Used off-label for various cancers including gastroesophageal and Kaposi's sarcoma .

The drug is often administered in combination with other chemotherapeutics to enhance efficacy. For example, it has been studied in combination with ifosfamide for advanced non-small-cell lung cancer, demonstrating improved outcomes .

Case Studies

  • Extravasation Complications : A case study reported a 74-year-old male with small-cell lung cancer who experienced severe reactions after paclitaxel extravasation during infusion. Symptoms included cutaneous reactions and systemic effects such as fever and thrombocytopenia, highlighting the importance of careful administration .
  • Clinical Trials : A clinical trial measuring intratumoral concentrations of paclitaxel showed that lower concentrations could still effectively induce cell death through multipolar divisions rather than traditional mitotic arrest. This finding has significant implications for patient selection and treatment planning .

Table 1: Summary of Key Studies on Paclitaxel

StudyYearFindings
Schiff et al.1979First detailed study on paclitaxel’s mechanism; established its role in microtubule stabilization.
Rowinsky et al.1990Demonstrated that paclitaxel activates the spindle checkpoint, leading to cell cycle arrest at G2/M phase.
Zasadil et al.2014Showed that clinically relevant concentrations lead to multipolar spindle formation and chromosome missegregation.
Yao et al.2018Investigated nano-formulations of paclitaxel showing enhanced delivery and efficacy against cancer cells compared to standard formulations .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the molecular formula and isotopic pattern of paclitaxel in synthetic or natural samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with isotopic pattern filtering is critical. For example, using a time-of-flight (TOF) instrument with ≤2 ppm mass accuracy and ≤3% isotopic pattern error can reduce false positives. In one study, this approach narrowed 1,418 potential formulas to 29, with paclitaxel (C₄₇H₅₁NO₁₄) correctly identified despite low ranking due to fluorine's monoisotopic interference .

Q. How do pharmacokinetic (PK) factors like Cremophor EL (CrEL) influence paclitaxel's bioavailability and toxicity?

  • Methodological Answer : CrEL, a solubilizing agent in Taxol®, binds paclitaxel nonlinearly to plasma proteins and blood cells, altering unbound drug concentrations. Population PK models integrating unbound, total plasma, and blood concentration data (e.g., linear three-compartment models) are essential to predict exposure-toxicity relationships. Threshold models for neutropenia risk are better correlated with total plasma concentrations than unbound .

Q. What experimental designs are used to assess paclitaxel's mechanism of action in microtubule stabilization?

  • Methodological Answer : In vitro tubulin polymerization assays combined with fluorescence microscopy are standard. For in vivo models, orthotopic xenografts (e.g., MDA-MB-435 cells in nude mice) treated with paclitaxel ± combination therapies (e.g., STI571) allow monitoring of tumor regression and osteolysis via radiography and histochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in paclitaxel's potency between in vitro and in vivo models, particularly in multidrug-resistant (MDR) cancers?

  • Methodological Answer : Modifying the isoserine side chain to non-aromatic derivatives enhances potency against MDR lines. For example, 5-7-6 tricyclic scaffolds with optimized side chains achieved IC₅₀ <1 µM in resistant cell lines. Pairing this with ABC transporter inhibition (e.g., P-glycoprotein blockers) improves tumor uptake .

Q. What strategies improve the predictive accuracy of mechanistic PK/PD models for paclitaxel?

  • Methodological Answer : Incorporate CrEL's concentration-dependent effects on unbound paclitaxel. A study using 50 patient courses demonstrated nonlinear binding to plasma proteins and blood cells, requiring simultaneous fitting of unbound/total plasma and blood data. Bayesian estimation improves individual exposure predictions for neutropenia risk .

Q. How do nanoparticle formulations (e.g., PEGylated liposomes) address paclitaxel's solubility and toxicity limitations compared to CrEL-based Taxol?

  • Methodological Answer : PEGylated liposomes increase biological half-life (e.g., from 13.1 to 27.4 hours in murine models) and reduce hepatic uptake. Analytical methods like dynamic light scattering (DLS) and HPLC validate encapsulation efficiency (>95%) and stability. Tumor uptake improved by 2.5-fold vs. Taxol in xenografts .

Q. What molecular mechanisms underlie paclitaxel resistance in non-small cell lung cancer (NSCLC), and how can they be experimentally targeted?

  • Methodological Answer : Upregulation of MUC1 in A549/PR-resistant cells correlates with apoptosis evasion. CRISPR/Cas9 knockout of MUC1 restored paclitaxel sensitivity (IC₅₀ reduced from 0.5 µM to 0.1 µM). Combinatorial screens with kinase inhibitors (e.g., EGFR blockers) are recommended for synergistic effects .

Data Contradiction and Validation

Q. Why do isotopic pattern filters sometimes fail to rank paclitaxel's formula correctly, and how can this be mitigated?

  • Answer : Fluorine's monoisotopic nature disrupts isotopic scoring despite accurate mass matches. Cross-referencing HRMS data with databases (PubChem, DNP) and synthesizing reference standards are critical. In one case, only 1/1,418 formulas matched known compounds, emphasizing the need for orthogonal validation (e.g., NMR) .

Q. How do conflicting results between unbound and total paclitaxel concentrations in PK/PD models affect clinical dosing?

  • Answer : Total plasma concentrations better predict neutropenia (threshold model AUC = 29 µM·h), while unbound concentrations lack correlation. Dosing should prioritize CrEL-adjusted infusions (e.g., 3-hour vs. 24-hour) to balance toxicity and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel (Taxol)
Reactant of Route 2
Reactant of Route 2
Paclitaxel (Taxol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.